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Compound of Interest

Compound Name: CIlastatin ammonium salt

Cat. No.: B15563151 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the thermodynamic

solubility of cilastatin using the universally recognized shake-flask method. Solubility is a critical

physicochemical parameter in drug development, influencing a drug's dissolution, absorption,

and overall bioavailability.[1][2][3] Cilastatin is a renal dehydropeptidase-I (DHP-I) inhibitor, co-

administered with the antibiotic imipenem to prevent its degradation and prolong its therapeutic

effect.[4][5] This protocol outlines the necessary materials, step-by-step experimental

procedures, and data analysis techniques compliant with international guidelines, such as

those from the International Council for Harmonisation (ICH).[6][7][8]

Physicochemical Properties of Cilastatin
Understanding the basic properties of the active pharmaceutical ingredient (API) is essential

before commencing solubility studies. Cilastatin is commercially available, often as a sodium or

ammonium salt. The properties of cilastatin sodium are summarized below.
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Property Data Citations

Chemical Name

(Z)-7-[[(2R)-2-amino-2-

carboxyethyl]sulfanyl]-2-

[[[(1S)-2,2-

dimethylcyclopropanecarbonyl]

amino]hept-2-enoate,

monosodium salt

[9][10]

Molecular Formula C₁₆H₂₅N₂NaO₅S [11]

Molecular Weight 380.43 g/mol [11]

Appearance

White to off-white or yellowish-

white, hygroscopic, amorphous

solid/powder

[9][10]

pKa (at 25°C) pKa1 2.0; pKa2 4.4; pKa3 9.2 [2][9]

Qualitative Solubility

Very soluble in water and

methanol; slightly soluble in

anhydrous ethanol; very

slightly soluble in dimethyl

sulfoxide (DMSO).

[2][9][10]

Quantitative Solubility Soluble to 100 mM in water. [11]

Principle of the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the equilibrium

(thermodynamic) solubility of a compound. The principle involves adding an excess amount of

the solid drug to a specific solvent system and agitating the mixture for an extended period until

equilibrium is achieved between the dissolved and undissolved drug particles.[12] Once

equilibrium is reached, the solid and liquid phases are separated, and the concentration of the

drug in the clear supernatant is quantified using a suitable analytical technique, typically High-

Performance Liquid Chromatography (HPLC).[3][12] This concentration represents the

thermodynamic solubility of the compound in that specific medium at that temperature.
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Logical Relationship: Cilastatin's Mechanism of
Action
To provide context for researchers, the following diagram illustrates cilastatin's role in

pharmacology. Cilastatin inhibits the DHP-I enzyme in the kidneys, which would otherwise

metabolize and inactivate the antibiotic imipenem, thus ensuring the antibiotic's efficacy.[4][5]

[12]
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Caption: Cilastatin's inhibition of the DHP-I enzyme.

Experimental Protocol
This protocol is based on established shake-flask methodologies and ICH M9 guidelines for

solubility determination.[6][7][8][12]

API: Cilastatin Sodium (or other salt form), purity >98%

Solvents/Buffers:
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pH 1.2 Buffer (e.g., HCl/NaCl solution)[13]

pH 4.5 Buffer (e.g., Acetate buffer)[13]

pH 6.8 Buffer (e.g., Phosphate buffer)[13]

Purified Water

Equipment:

Orbital shaker with temperature control

Glass vials or flasks with screw caps

Analytical balance

pH meter

Centrifuge

Syringe filters (0.22 µm, chemically inert)

Volumetric flasks and pipettes

HPLC system with UV detector

C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)[12]

The following diagram outlines the complete workflow for the shake-flask solubility

determination.
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1. Preparation

Add excess Cilastatin
to buffer in vials

2. Equilibration

Shake at constant T°
(e.g., 37°C for 24-48h)

3. Phase Separation

Centrifuge or Filter
(0.22 µm) to get

clear supernatant

4. Sample Analysis

Quantitatively dilute
supernatant aliquot

Analyze concentration
via validated HPLC-UV method

5. Calculation

Solubility (mg/mL) =
Concentration x Dilution Factor
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Caption: Workflow for solubility determination.
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Preparation of Solutions: Prepare the required aqueous buffer solutions (pH 1.2, 4.5, and

6.8) according to pharmacopeial standards.[13] Measure and record the final pH of each

buffer.

Sample Preparation:

Accurately weigh an amount of cilastatin that is in excess of its expected solubility and add

it to a series of glass vials. A sufficient excess ensures that a saturated solution is formed

with visible solid remaining at equilibrium.[12]

Add a precise volume (e.g., 5 mL) of the desired solvent (e.g., pH 1.2 buffer) to each vial.

Prepare at least three replicates for each solvent condition.[7][8]

Equilibration:

Securely seal the vials.

Place the vials in an orbital shaker set to a constant temperature, typically 37 ± 1°C for

biopharmaceutical relevance.[6][7][13]

Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24 to

48 hours.[3][12] The time to reach equilibrium should be established experimentally by

sampling at various time points (e.g., 24, 48, 72 hours) until the concentration remains

constant.

Phase Separation:

After equilibration, remove the vials and allow the undissolved solids to settle for a short

period.

Separate the solid and liquid phases. This is a critical step to avoid including solid particles

in the analysis.[12] Use one of the following methods:

Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained.

Filtration: Filter the suspension through a chemically inert, 0.22 µm syringe filter.

Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter
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membrane.

Sample Analysis (Quantification):

Carefully withdraw a precise aliquot of the clear supernatant.

Quantitatively dilute the aliquot with a suitable solvent (typically the mobile phase of the

HPLC method) to bring the concentration into the linear range of the calibration curve.[12]

Analyze the diluted sample using a validated, stability-indicating HPLC-UV method to

determine the concentration of cilastatin.[12] A typical method might use a C18 column

with UV detection at 220 nm or 265 nm.[12]

Verify the pH of the remaining supernatant at the end of the experiment to ensure it has

not significantly changed.[8][14]

Calculation:

Calculate the solubility of cilastatin in the solvent using the following formula:

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Data Presentation
The results of the solubility study should be presented in a clear and organized manner. The

following table provides an example of how to report the determined solubility values.

Solvent
Medium

pH (Initial) pH (Final)
Temperature
(°C)

Mean
Solubility
(mg/mL) ± SD
(n=3)

Purified Water ~7.0 7.1 37 105.2 ± 2.1

pH 1.2 Buffer 1.2 1.2 37 125.8 ± 3.5

pH 4.5 Buffer 4.5 4.5 37 98.5 ± 1.8

pH 6.8 Buffer 6.8 6.8 37 101.4 ± 2.3
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Note: The data presented above are illustrative examples for reporting purposes and are based

on the qualitative description of cilastatin sodium being "very soluble" in water. Actual

experimental results will vary. in water. Actual experimental results will vary.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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